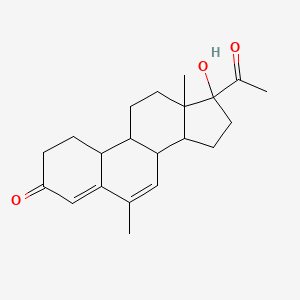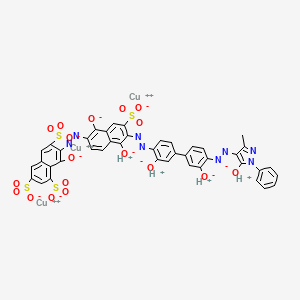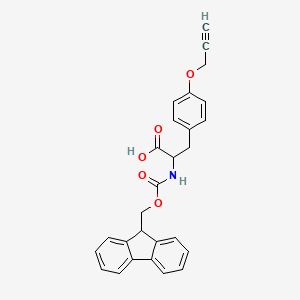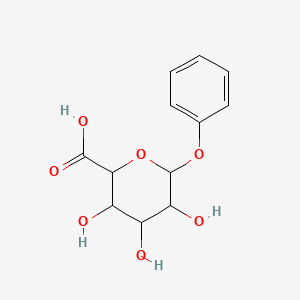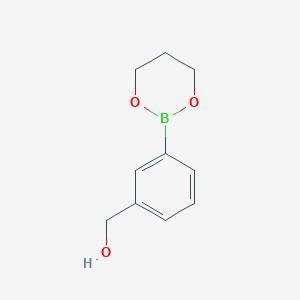![molecular formula C11H10N2O3 B13397974 5-Methoxy-3-[2-nitroethenyl]-1H-indole](/img/structure/B13397974.png)
5-Methoxy-3-[2-nitroethenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(2-nitrovinyl)-1H-indole is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by its synonym 5-Methoxy-3-(2′-nitroethenyl)indole . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 5-methoxyindole with nitroethene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Chemical Reactions Analysis
5-Methoxy-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitrovinyl group can be reduced to an ethyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-3-(2-nitrovinyl)-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, its derivatives act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which plays a crucial role in cellular signaling and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
5-Methoxy-3-(2-nitrovinyl)-1H-indole can be compared with other similar compounds, such as:
5-Methoxy-3-indoleacetic acid: This compound is structurally similar but lacks the nitrovinyl group.
3-Indoleacetonitrile: Another indole derivative, which is used in the synthesis of plant hormones and other bioactive compounds.
The uniqueness of 5-Methoxy-3-(2-nitrovinyl)-1H-indole lies in its nitrovinyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
5-methoxy-3-(2-nitroethenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
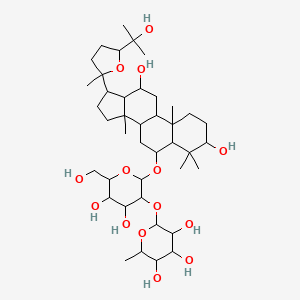

![2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B13397902.png)
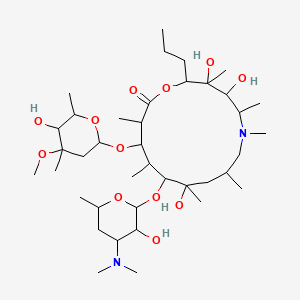
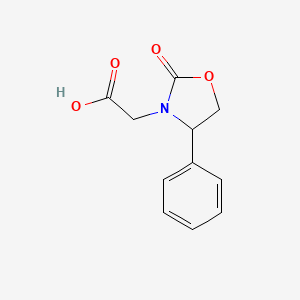
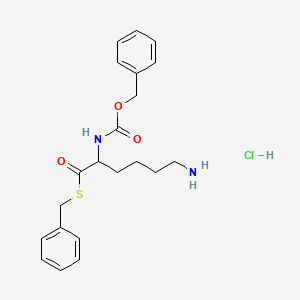
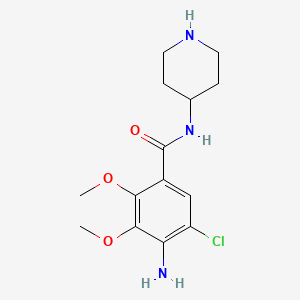
![Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane](/img/structure/B13397937.png)
